REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]2[O:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:12]=2[CH:18]=1)=[O:7])C>>[CH3:16][C:14]1([CH3:17])[CH2:13][C:12]2[CH:18]=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=[CH:10][C:11]=2[O:15]1 |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid ethyl ester
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=CC2=C(CC(O2)(C)C)C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Demineralized water is added to the residue and pH
|
Type
|
CUSTOM
|
Details
|
Solid thus obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with demineralized water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C1)C=C(C=C2)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |